molecular formula C17H16ClN5OS B2665190 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 899965-45-8

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B2665190
CAS RN: 899965-45-8
M. Wt: 373.86
InChI Key: AWAADZMRZFFYKL-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds often starts from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization . This affords a thiadiazole-thiol intermediate, which is converted into a sulfonyl chloride . The sulfonyl chloride then undergoes nucleophilic attack by amines to give the final product .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored by thin layer chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole has a melting point of 229-233 °C .

Scientific Research Applications

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its structure, which includes a triazole ring, is known for its ability to inhibit the growth of various bacteria and fungi. Research has demonstrated that derivatives of triazole compounds can be effective against Gram-positive and Gram-negative bacteria, as well as fungal strains .

Antiviral Applications

The compound has been studied for its antiviral properties. Triazole derivatives have been found to exhibit significant activity against viruses, including those causing diseases like influenza and herpes. The presence of the chlorophenyl group enhances its ability to interfere with viral replication processes .

Anticancer Research

In the field of oncology, this compound is being explored for its anticancer properties. Triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific structure of this compound allows it to target cancer cells selectively, reducing the impact on healthy cells .

Anti-inflammatory Agents

The compound has potential applications as an anti-inflammatory agent. Triazole derivatives are known to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX). This makes them useful in the treatment of inflammatory diseases like arthritis and other chronic inflammatory conditions .

Material Science

The compound has applications in material science, particularly in the development of new materials with specific properties. Triazole derivatives can be used to create polymers and other materials with enhanced thermal stability, mechanical strength, and resistance to degradation. These materials have potential uses in various industries, including aerospace and automotive.

These applications highlight the versatility and potential of “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide” in scientific research and various industries.

Nature MDPI Semanticscholar Nature : MDPI : Semanticscholar

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, similar compounds have been found to decrease RSV-induced IRF3 phosphorylation at serine 396 and p65 phosphorylation at serine 536 at both early and late infection phases .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. Given the broad and potent activity of thiadiazole and their derivatives, they have been established as pharmacologically significant scaffolds . Therefore, this compound could be a promising candidate for further pharmacological studies.

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-4-2-3-5-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-6-8-13(18)9-7-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAADZMRZFFYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

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